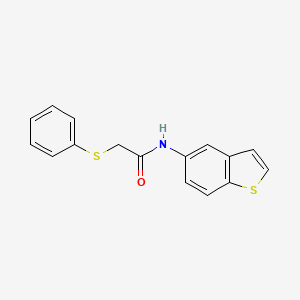

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide

Description

N-(1-Benzothiophen-5-yl)-2-phenylsulfanylacetamide (CAS RN: 895484-91-0) is an acetamide derivative featuring a benzothiophene core substituted at the 5-position and a phenylsulfanyl group at the 2-position of the acetamide backbone. This compound is part of a broader class of benzothiophene derivatives, which are of interest in pharmaceutical and materials chemistry due to their structural diversity and biological activity .

Properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c18-16(11-20-14-4-2-1-3-5-14)17-13-6-7-15-12(10-13)8-9-19-15/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARHYIRRSLXXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329072 | |

| Record name | N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

895484-91-0 | |

| Record name | N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide typically involves the reaction of 1-benzothiophen-5-ylamine with 2-phenylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Substituent Variation and Structural Features

| Compound Name (CAS RN) | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| N-(1-Benzothiophen-5-yl)-2-phenylsulfanylacetamide (895484-91-0) | C₁₆H₁₃NOS₂ | 299.41 | Benzothiophen-5-yl, phenylsulfanyl | Not reported |

| N-(2-Methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide (895484-05-6) | C₁₇H₁₂N₂O₃S₂ | 356.42 | 2-Methyl-1,3-dioxoisoindol-5-yl | Not reported |

| N-(4-Methoxy-2-nitrophenyl)-2-phenylsulfanylacetamide (885909-47-7) | C₁₅H₁₄N₂O₄S₂ | 362.41 | 4-Methoxy-2-nitrophenyl | Not reported |

| N-(4-Phenyldiazenylphenyl)-2-phenylsulfanylacetamide (898416-32-5) | C₂₀H₁₇N₃OS₂ | 403.50 | 4-Phenyldiazenylphenyl | Not reported |

Key Observations:

- The benzothiophene core in the target compound distinguishes it from derivatives with isoindole (e.g., 895484-05-6) or nitro/methoxy-substituted aryl groups (e.g., 885909-47-7) .

- The phenylsulfanyl group is a common feature, but its electronic effects may vary depending on the attached aromatic system. For example, the electron-withdrawing nitro group in 885909-47-7 likely reduces electron density at the acetamide nitrogen compared to the benzothiophene derivative.

Comparison with Other Benzothiophene Derivatives

Benzothiophene derivatives in the Kanto Reagents catalog () provide additional context:

| Compound Name (CAS RN) | Molecular Formula | Molecular Weight | Key Properties | Melting Point (°C) |

|---|---|---|---|---|

| 1-Benzothiophen-5-yl isocyanate (239097-78-0) | C₉H₅NOS | 175.20 | Isocyanate functional group | 58 |

| 1-(1-Benzothiophen-5-yl)-2-bromo-1-ethanone (1131-87-9) | C₁₀H₇BrOS | 255.13 | Bromoacetyl group | 48–50 |

| 2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (501945-71-7) | C₁₄H₁₇BO₂S | 260.16 | Boronate ester | 118–121 |

Key Observations:

- The target compound’s acetamide functionality contrasts with the isocyanate (239097-78-0) or boronate ester (501945-71-7) groups in other benzothiophene derivatives, which may influence solubility and reactivity .

- Bromo-substituted derivatives (e.g., 1131-87-9) exhibit lower melting points (48–50°C) compared to boronate esters (118–121°C), highlighting the role of substituents in modulating physical properties .

Implications of Structural Differences

- Pharmacological Potential: The patent for a related benzothiophene compound () suggests that such derivatives are explored for pharmaceutical applications.

- Synthetic Utility: Bromo- and boronate-substituted benzothiophenes () are intermediates in cross-coupling reactions, whereas the acetamide group in the target compound may serve as a hydrogen-bond donor in molecular recognition .

Biological Activity

N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide, often referred to in research contexts as a benzothiophene derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic endonuclease 1 (APE1). This compound has implications in various therapeutic areas, including cancer treatment and neuroprotection.

Overview of Biological Activity

Apurinic Endonuclease 1 Inhibition

The primary biological activity of this compound is its role as an APE1 inhibitor. APE1 is crucial in the base excision repair (BER) pathway, which repairs oxidative DNA damage. Inhibition of APE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for combination therapies in oncology .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to the active site of APE1, thereby preventing its function in DNA repair. This inhibition can lead to the accumulation of DNA damage within cells, promoting apoptosis in cancerous tissues while potentially sparing normal cells that have intact repair mechanisms .

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

-

Cell Viability and Apoptosis

In vitro studies have shown that treatment with this compound significantly decreases the viability of various cancer cell lines, including breast and lung cancers. The compound enhances the efficacy of conventional chemotherapeutics such as doxorubicin and cisplatin by sensitizing cancer cells to their cytotoxic effects . -

Molecular Docking Studies

Molecular dynamics simulations have been employed to understand the interaction between this compound and APE1. These studies indicate a high binding affinity, suggesting that this compound could be developed into a potent therapeutic agent targeting DNA repair pathways . -

Neuroprotective Properties

Recent investigations have explored the neuroprotective capabilities of this compound against oxidative stress-induced neuronal damage. The results suggest that it may mitigate neuronal injury by inhibiting APE1, thus preserving cellular integrity during oxidative challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.